molecular formula C5H10BN3O2 B13162911 (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronicacid

(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronicacid

Cat. No.: B13162911
M. Wt: 154.97 g/mol
InChI Key: MXMMZVIWICVRID-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative featuring a triazole ring substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the hydroboration of an appropriate triazole precursor. The triazole precursor can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The hydroboration step introduces the boronic acid functionality .

Industrial Production Methods: Industrial production methods for (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The triazole ring may also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C5H10BN3O2

Molecular Weight

154.97 g/mol

IUPAC Name

(2-propan-2-yl-1,2,4-triazol-3-yl)boronic acid

InChI

InChI=1S/C5H10BN3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4,10-11H,1-2H3

InChI Key

MXMMZVIWICVRID-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=NN1C(C)C)(O)O

Origin of Product

United States

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